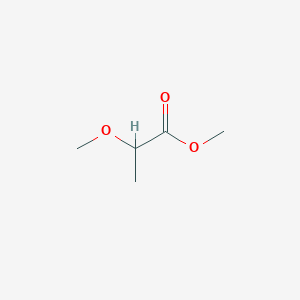![molecular formula C10H18N4 B031646 2a,4a,6a,8a-十氢四氮杂环戊[fg]苊 CAS No. 74199-09-0](/img/structure/B31646.png)
2a,4a,6a,8a-十氢四氮杂环戊[fg]苊
描述
2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene, also known as cis-glyoxal-cyclen, is a macrocyclic compound . It is an intermediate of Gadoteridol, a gadolinium-based MRI contrast agent .
Molecular Structure Analysis
The molecular formula of this compound is C10H18N4 . The InChI Key is YSPZOYMEWUTYDA-UHFFFAOYSA-N . The SMILES representation is C1CN2CCN3CCN4C3C2N1CC4 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 194.28 g/mol . It appears as a white to pale yellow powder . It is hygroscopic .科学研究应用
合成和表征
顺式和反式十氢-2a,4a,6a,8a-四氮杂环戊[fg]苊衍生物的合成和核磁共振表征已得到广泛研究。顺式和反式异构体的还原导致了这些化合物的鉴定,其立体化学由核磁共振偶合常数确定并通过 X 射线衍射确认。这项基础工作支持了在材料科学和催化中进一步的应用 (Argese 等人,2007)。
光致变色性质
对二芳基苊衍生物的研究揭示了显着的光致变色性质,即暴露在光线下颜色发生变化。这些特性对光电器件新材料的开发具有重要意义,包括传感器和存储器件。该研究展示了溶液中的可逆光致变色,突出了其在技术创新应用中的潜力 (Fukumoto 等人,2011)。
用于污染物处理的大气等离子体反应器
使用计算流体动力学 (CFD) 模拟的大气等离子体反应器 (APR) 处理含有苊化合物的烹饪油烟废气。该研究展示了在减少大气污染方面的实际应用,展示了该化合物在环境科学和工程中的作用 (Chang 和 Hsieh,2013)。
酸度和反应性研究
对并环到环戊二烯部分的多环芳香化合物酸度和反应性的研究表明,氰化会导致酸度增加,产生中性有机超酸。这项工作对开发具有独特化学性质的新催化剂和材料具有重要意义,可能在各种化学反应和过程中有用 (Vianello 和 Maksić,2005)。
亲电和亲核反应性
已探索相关化合物的亲核反应性,用于开发新的螯合剂和配体。此类研究促进了配位化学的发展,在金属回收、催化和设计新的金属有机骨架方面具有潜在应用 (Rohovec 等人,2000)。
安全和危害
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
1,4,7,10-tetrazatetracyclo[5.5.2.04,13.010,14]tetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-2-12-7-8-14-4-3-13-6-5-11(1)9(12)10(13)14/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPZOYMEWUTYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN3CCN4C3C2N1CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


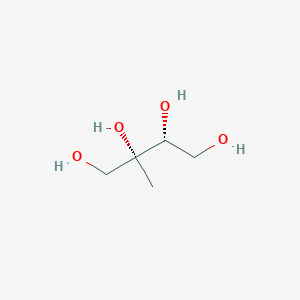

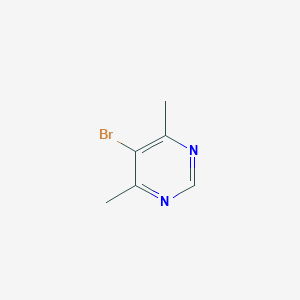

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)
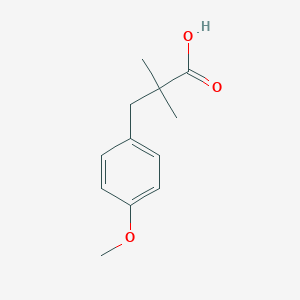
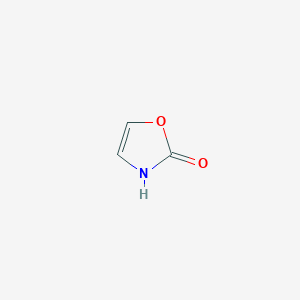




![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)
